Cas no 5081-48-1 (Ellipticine, Monohydrochloride)

Ellipticine, Monohydrochloride 化学的及び物理的性質
名前と識別子
-
- Ellipticine, Monohydrochloride
- Ellipticine (hydrochloride)
- Ellipticine hydrochloride
- AC-35692
- 5,11-dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride
- CS-6199
- 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole hydrochloride
- CHEMBL3290609
- NSC-133891
- 5081-48-1
- 5,11-dimethylpyrido[4,3-b]carbazole hydrochloride
- 6H-Pyrido(4,3-b)carbazole, 5,11-dimethyl-, hydrochloride
- GLXC-20289
- ICIG 771
- 33668-12-1
- AKOS032944931
- Ellipticinehydrochloride
- 5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride
- HY-15753A
- D71154
- 2E0YMY6M4U
- DTXCID90109839
- DTXSID80187348
- BCP30117
- s6790
- Ellipticine HCl
- SCHEMBL1241913
- BS-17160
- NSC71795 hydrochloride
- NSC 71795 (hydrochloride)
- UNII-2E0YMY6M4U
- Q27254611
- EX-A3239
- NSC133891
-
- インチ: InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H
- InChIKey: VSBNVARERCGCEF-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=NC=C2)C2=C(C)C(N3)=C1C4=C3C=CC=C4.Cl
計算された属性
- せいみつぶんしりょう: 282.09200
- どういたいしつりょう: 282.0923762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 342
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- PSA: 28.68000
- LogP: 5.28810
Ellipticine, Monohydrochloride セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ellipticine, Monohydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56188-5mg |
Ellipticine hydrochloride |
5081-48-1 | 98% | 5mg |
¥494.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56188-100mg |
Ellipticine hydrochloride |
5081-48-1 | 98% | 100mg |
¥5573.00 | 2023-09-07 | |
Ambeed | A354526-10mg |
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride |
5081-48-1 | 98% | 10mg |
$113.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E70010-5mg |
Ellipticine hydrochloride |
5081-48-1 | 98% | 5mg |
¥362.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E70010-100mg |
Ellipticine hydrochloride |
5081-48-1 | 98% | 100mg |
¥3792.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4614-100 mg |
Ellipticine hydrochloride |
5081-48-1 | 98.85% | 100MG |
¥5857.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE716-10mg |
Ellipticine, Monohydrochloride |
5081-48-1 | 98+% | 10mg |
1116CNY | 2021-05-07 | |
TargetMol Chemicals | T4614-25 mg |
Ellipticine hydrochloride |
5081-48-1 | 98.85% | 25mg |
¥ 1,732 | 2023-07-11 | |
Ambeed | A354526-5mg |
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride |
5081-48-1 | 98% | 5mg |
$76.0 | 2025-02-19 | |
Ambeed | A354526-50mg |
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride |
5081-48-1 | 98% | 50mg |
$326.0 | 2025-02-19 |
Ellipticine, Monohydrochloride 関連文献
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
9. Book reviews
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Ellipticine, Monohydrochlorideに関する追加情報
Ellipticine Monohydrochloride: A Comprehensive Overview
Ellipticine Monohydrochloride (CAS No: 5081-48-1) is a compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its unique properties and potential therapeutic applications. This compound, also known as Ellipticine HCl, is a monohydrochloride salt of Ellipticine, which is a naturally occurring alkaloid found in certain plants. The compound has been extensively studied for its role in various biological processes, particularly in the context of cancer treatment and other disease states.
The chemical structure of Ellipticine Monohydrochloride consists of a quinoline skeleton with a substituted side chain, which contributes to its distinctive pharmacological profile. Recent studies have highlighted its ability to modulate key cellular pathways involved in cell proliferation, apoptosis, and angiogenesis, making it a promising candidate for targeted therapies. Researchers have also explored its potential as an anti-inflammatory agent and its role in neuroprotective mechanisms, further expanding its therapeutic scope.
One of the most notable advancements in the study of Ellipticine Monohydrochloride is its application in anticancer research. Preclinical studies have demonstrated that this compound exhibits potent antitumor activity by inducing DNA damage and inhibiting the growth of various cancer cell lines. Furthermore, its ability to enhance the efficacy of conventional chemotherapy agents while reducing systemic toxicity has been a focal point of recent investigations. These findings underscore its potential as a combinational therapy agent in oncology.
In addition to its oncological applications, Ellipticine Monohydrochloride has shown promise in the treatment of inflammatory diseases. Studies have revealed that it possesses anti-inflammatory properties by modulating cytokine production and inhibiting nuclear factor-kappa B (NF-κB) signaling pathways. This dual functionality makes it a versatile compound with applications across multiple therapeutic areas.
The synthesis and characterization of Ellipticine Monohydrochloride have also been subjects of recent research efforts. Scientists have developed novel synthetic routes to improve the scalability and cost-effectiveness of producing this compound, which is crucial for its potential translation into clinical use. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to ensure the purity and stability of the compound during synthesis and storage.
Despite its promising profile, further research is required to fully elucidate the mechanisms underlying the biological activities of Ellipticine Monohydrochloride. Ongoing clinical trials are evaluating its safety and efficacy in human subjects, with early results indicating favorable tolerability profiles. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into a clinically relevant therapeutic agent.
In conclusion, Ellipticine Monohydrochloride represents a compelling candidate for addressing unmet medical needs across various disease states. Its unique pharmacological properties, coupled with ongoing advancements in synthesis and preclinical research, position it as a potential breakthrough in drug development. As research continues to uncover new insights into its mechanisms and applications, Ellipticine Monohydrochloride stands at the forefront of innovative therapeutic solutions.
5081-48-1 (Ellipticine, Monohydrochloride) 関連製品
- 5621-17-0(4,7-Dimethyl-1H-indole)
- 83-34-1(Skatole)
- 88565-88-2(4,6,8-Trimethylquinoline)
- 18028-55-2(1,4-Dimethyl-9H-carbazole)
- 519-23-3(Ellipticine)
- 35969-62-1(7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one)
- 2287286-03-5(Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1))
- 2679936-25-3(rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid)
- 2757895-82-0(5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)
- 499995-78-7((S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid)

